Diadinoxanthin

Vue d'ensemble

Description

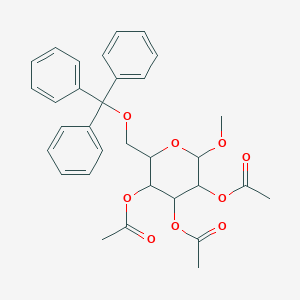

Diadinoxanthin is a pigment found in phytoplankton. It has the formula C40H54O3 and gives rise to the xanthophylls diatoxanthin and dinoxanthin . It is a plastid pigment, which includes chlorophylls a and c, fucoxanthin, heteroxanthin, diatoxanthin, and diadinoxanthin .

Synthesis Analysis

The biosynthesis pathway to diadinoxanthin and fucoxanthin was elucidated in Phaeodactylum tricornutum by a combined approach involving metabolite analysis identification of gene function . For the initial steps leading to β-carotene, putative genes were selected from the genomic database and the function of several of them identified by genetic pathway complementation in Escherichia coli . They included genes encoding a phytoene synthase, a phytoene desaturase, a ζ-carotene desaturase, and a lycopene β-cyclase . Intermediates of the pathway beyond β-carotene, present in trace amounts, were separated by TLC and identified as violaxanthin and neoxanthin in the enriched fraction .

Molecular Structure Analysis

While the specific molecular structure of diadinoxanthin is not detailed in the provided papers, it is known to be a carotenoid pigment . Carotenoids typically have a polyene chain, which is a series of conjugated double bonds that can participate in light absorption and energy transfer processes .

Chemical Reactions Analysis

The primary chemical reaction involving diadinoxanthin in the diatom cells is its reversible conversion to diatoxanthin . This conversion is a part of the diadinoxanthin cycle, which is regulated by the enzyme activities of diadinoxanthin de-epoxidase and diatoxanthin epoxidase . The balance between diadinoxanthin and diatoxanthin is crucial for the regulation of the PS II antenna function, as it affects the non-photochemical quenching of chlorophyll fluorescence and the thermal dissipation of excitation energy .

Physical And Chemical Properties Analysis

The physical and chemical properties of diadinoxanthin are influenced by the lipid environment of the thylakoid membrane where it is located. The solubility and enzymatic de-epoxidation of diadinoxanthin are dependent on the presence of certain lipids that form the membrane structure.

Applications De Recherche Scientifique

Photoprotection and Photosynthesis

Diadinoxanthin plays a crucial role in photosynthesis and photoprotection in photosynthetic organisms . It is a part of the light-harvesting complex for photosynthesis and photoprotection . It helps in the protection of the photosynthetic apparatus from photo-oxidative stress due to its high radical scavenging activity .

Diadinoxanthin Cycle

Diadinoxanthin is involved in the diadinoxanthin cycle, an important mechanism that protects organisms against photoinhibition caused by absorption of excessive light energy . This cycle is essential for the survival of photosynthetic organisms in varying light conditions .

Isolation and Purification

A high-performance and economical procedure has been developed for the isolation and purification of diadinoxanthin from the marine diatom Phaeodactylum tricornutum . This procedure does not require advanced technology and is based on the use of commonly available materials .

Biosynthetic Pathway

The biosynthetic pathway of diadinoxanthin in brown seaweeds is not fully understood . However, two models for the fucoxanthin biosynthetic pathway, which involves diadinoxanthin, have been proposed in unicellular diatoms .

Health Benefits

While the health benefits of diadinoxanthin are not directly mentioned in the search results, it’s worth noting that carotenoids, the group of pigments to which diadinoxanthin belongs, are known to have potential health benefits . They are absorbed and accumulated from diets, resulting in various health benefits .

Future Research Directions

Given the importance of diadinoxanthin in photosynthesis, photoprotection, and potentially in health, there is a need for further research to fully understand its biosynthetic pathway and to explore its potential applications .

Orientations Futures

The carotenoid fucoxanthin gives diatoms, haptophytes, and kelps (brown algae) their distinct brown color by extending the spectral range of photosynthetic light harvesting . Despite the global abundance and pharmaceutical potential of fucoxanthin, its biosynthetic pathway has been elusive . We have identified key enzymes and previously unknown intermediates in the fucoxanthin biosynthetic pathway, enabling us to propose the complete pathway in diatoms and haptophytes . It is much more intricate than previously speculated and evolved by duplications of genes originally involved in the formation of photoprotective carotenoids . This evolutionary trajectory is further manifested by our observation that the intermediate diadinoxanthin serves two purposes: diatoxanthin biosynthesis for protective energy dissipation under excessive light and fucoxanthin biosynthesis for light harvesting under limiting light .

Propriétés

IUPAC Name |

(1R,3S,6S)-6-[(1E,3E,5E,7E,9E,11E,13E,15E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15-octaen-17-ynyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H54O3/c1-29(17-13-19-31(3)21-22-36-33(5)25-34(41)26-37(36,6)7)15-11-12-16-30(2)18-14-20-32(4)23-24-40-38(8,9)27-35(42)28-39(40,10)43-40/h11-20,23-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,24-23+,29-15+,30-16+,31-19+,32-20+/t34-,35+,39-,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHZCSINIMWCSB-GHIQLMQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C#CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1)O)(C)C)C#C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H54O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301015588 | |

| Record name | Diadinoxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diadinoxanthin | |

CAS RN |

18457-54-0 | |

| Record name | Diadinoxanthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18457-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diadinoxanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018457540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diadinoxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z,4E,6E,8E,10E,12E,14E)-2-[(1E,3E,5E,7E)-12-hydroxy-4,8,12-trimethyltrideca-1,3,5,7-tetraenyl]-7,11,15,19-tetramethylicosa-2,4,6,8,10,12,14,18-octaenal](/img/structure/B97472.png)

![2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B97477.png)

![Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B97478.png)